An In-depth Technical Guide to 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol, a novel pyrimidine derivative. Synthesizing data from established chemical principles and analogous compound studies, this document details the molecule's structure, a proposed synthetic pathway, and its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-member ring.[1][2] This core structure is a constituent of essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA.[1] The inherent biological significance of the pyrimidine scaffold has made its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][3]
The subject of this guide, 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol, is a substituted pyrimidine that incorporates a propargyl group, a functional group known to be a valuable pharmacophore in medicinal chemistry. The presence of the terminal alkyne in the propargyl group offers a versatile handle for further chemical modifications, such as "click chemistry" reactions, enabling the synthesis of more complex molecular architectures.
Chemical Structure and Properties
The chemical structure of 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol is characterized by a central pyrimidin-4-ol ring. This ring is substituted with an amino group at the 2-position, a methyl group at the 6-position, and a prop-2-yn-1-yl (propargyl) group at the 5-position. The compound can exist in tautomeric forms, with the 4-ol form being in equilibrium with the pyrimidin-4(3H)-one form.[4]
Caption: Chemical structure of 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁N₃O |
| Molecular Weight | 177.21 g/mol |
| LogP | ~1.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
Proposed Synthesis Pathway
The synthesis of 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol can be envisioned through a multi-step process starting from readily available precursors. The proposed pathway leverages established methodologies for the synthesis of substituted pyrimidines.[5][6]
Caption: Proposed synthetic workflow for 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol.
Step-by-Step Methodology:
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Synthesis of 2-Amino-6-methylpyrimidin-4-ol: This foundational intermediate can be synthesized via the condensation of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide in ethanol, followed by heating under reflux.[5] This is a classic and efficient method for the construction of the pyrimidine ring.
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Bromination at the 5-position: The pyrimidine ring is then activated for further substitution. A regioselective bromination at the C-5 position can be achieved using an electrophilic brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile.[5]
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Sonogashira Coupling: The final step involves a Sonogashira cross-coupling reaction. The 5-bromo derivative is reacted with propargyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) cocatalyst (e.g., CuI), and a base (e.g., triethylamine) to introduce the propargyl group at the 5-position. This reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data can be anticipated:
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the methyl protons (~2.2-2.4 ppm).- A singlet for the terminal alkyne proton (~2.5-2.7 ppm).- A doublet for the methylene protons of the propargyl group (~3.5-3.7 ppm).- A broad singlet for the amino protons (~6.5-7.0 ppm).- A broad singlet for the hydroxyl proton (~10.0-11.0 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (~20-25 ppm).- A signal for the methylene carbon of the propargyl group (~30-35 ppm).- Signals for the alkyne carbons (~70-80 ppm).- Signals for the pyrimidine ring carbons (~100-165 ppm). |
| IR (cm⁻¹) | - A sharp peak for the terminal alkyne C-H stretch (~3300 cm⁻¹).- A peak for the alkyne C≡C stretch (~2100-2200 cm⁻¹).- Broad peaks for N-H and O-H stretches (~3100-3500 cm⁻¹).- A strong peak for the C=O stretch of the pyrimidone tautomer (~1650-1700 cm⁻¹). |
| Mass Spec (ESI+) | A prominent peak for the [M+H]⁺ ion at m/z 178.09. |
Potential Therapeutic Applications and Biological Context
Pyrimidine derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects.[1][2][7] The structural motifs present in 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol suggest several potential areas for investigation.
Kinase Inhibition
A significant number of pyrimidine-based compounds have been developed as kinase inhibitors for the treatment of cancer.[3][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. The propargyl group could potentially interact with specific residues in the ATP-binding pocket of various kinases, leading to potent and selective inhibition.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the target compound.
Anti-inflammatory and Other Activities
Pyrimidine derivatives have also demonstrated potent anti-inflammatory properties, often through the modulation of inflammatory mediators like cyclooxygenase-2 (COX-2).[1] Furthermore, various pyrimidine-containing compounds have been investigated for their antiviral, antibacterial, and antihypertensive activities.[1][2] The unique combination of functional groups in 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol makes it a candidate for screening against a wide array of biological targets.
Conclusion
2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol represents a promising scaffold for the development of novel therapeutic agents. This technical guide has outlined its chemical structure, a feasible synthetic route, and its potential for biological activity based on the well-established pharmacology of the pyrimidine core. The presence of a versatile propargyl group opens up avenues for further derivatization and the application of modern medicinal chemistry techniques. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate its therapeutic potential.
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